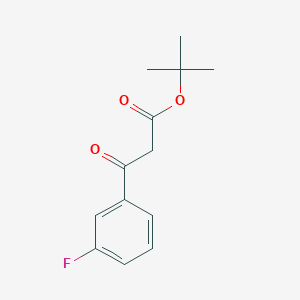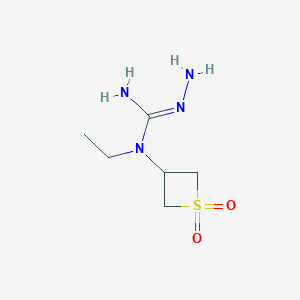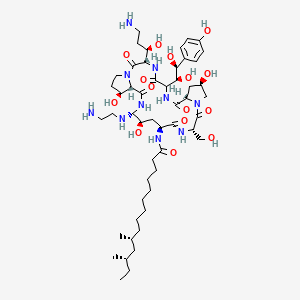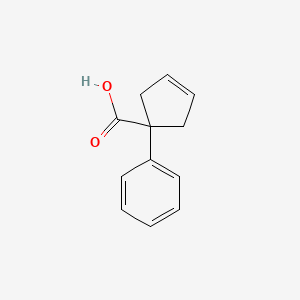
1-(4-(Cyclopentyloxy)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Cyclopentyloxy)phenyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a cyclopentyloxy group attached to the phenyl ring, which is further connected to the thiourea moiety. Thioureas have garnered significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-(Cyclopentyloxy)phenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-(cyclopentyloxy)aniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-(cyclopentyloxy)aniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and often require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of green chemistry principles, such as employing water as a solvent and avoiding toxic reagents, is increasingly being adopted in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Cyclopentyloxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1-(4-(Cyclopentyloxy)phenyl)thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: This compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Industry: It is employed in the production of dyes, elastomers, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Cyclopentyloxy)phenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-(4-Chlorophenyl)thiourea: Contains a chlorine atom on the phenyl ring.
1-(4-Nitrophenyl)thiourea: Features a nitro group on the phenyl ring.
Uniqueness
1-(4-(Cyclopentyloxy)phenyl)thiourea is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and ability to form complexes with metals. Compared to other thiourea derivatives, it may exhibit enhanced stability and specific interactions with molecular targets .
Propiedades
Fórmula molecular |
C12H16N2OS |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
(4-cyclopentyloxyphenyl)thiourea |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)14-9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H3,13,14,16) |
Clave InChI |
LSBPXFFDWOYZIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)






![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)



![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
